molecular formula C8H8FNO2 B13651088 3-Fluoro-2,6-dimethylisonicotinic acid

3-Fluoro-2,6-dimethylisonicotinic acid

Cat. No.: B13651088
M. Wt: 169.15 g/mol
InChI Key: VQQVDUSUWPACLJ-UHFFFAOYSA-N
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Description

3-Fluoro-2,6-dimethylisonicotinic acid is a fluorinated derivative of isonicotinic acid. Fluorinated compounds are known for their unique properties, such as increased stability, bioavailability, and activity. These properties make them valuable in various fields, including pharmaceuticals, materials science, and molecular imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 3-Fluoro-2,6-dimethylisonicotinic acid, often involves selective fluorination reactions. One common method is the fluorination of pyridine derivatives using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the use of nucleophilic substitution reactions, where a fluorine atom replaces a leaving group such as bromine or chlorine on the pyridine ring .

Industrial Production Methods

Industrial production of fluorinated compounds typically involves large-scale reactions using efficient and cost-effective methods. The Suzuki-Miyaura coupling reaction is one such method, known for its mild conditions and high yields. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2,6-dimethylisonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Fluoro-2,6-dimethylisonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2,6-dimethylisonicotinic acid involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. This can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Carboxylpyridine
  • 4-Pyridinecarboxylic acid
  • 2-Fluoro-3-nitrobenzoic acid

Uniqueness

3-Fluoro-2,6-dimethylisonicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both fluorine and methyl groups can enhance its stability and bioavailability compared to other similar compounds .

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

3-fluoro-2,6-dimethylpyridine-4-carboxylic acid

InChI

InChI=1S/C8H8FNO2/c1-4-3-6(8(11)12)7(9)5(2)10-4/h3H,1-2H3,(H,11,12)

InChI Key

VQQVDUSUWPACLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)F)C(=O)O

Origin of Product

United States

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